molecular formula C19H16F2N4O2S B14975296 N-(2,6-difluorobenzyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

N-(2,6-difluorobenzyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B14975296
M. Wt: 402.4 g/mol
InChI Key: VXIVGBHIERXDHJ-UHFFFAOYSA-N
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Description

N-[(2,6-Difluorophenyl)methyl]-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is a complex organic compound that features a thiazole ring, a phenylcarbamoyl group, and a difluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,6-difluorophenyl)methyl]-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-halo ketone, the thiazole ring is formed through cyclization.

    Introduction of the Phenylcarbamoyl Group: The thiazole intermediate is then reacted with phenyl isocyanate to introduce the phenylcarbamoyl group.

    Attachment of the Difluorophenyl Group: Finally, the difluorophenyl group is introduced via a nucleophilic substitution reaction using a difluorobenzyl halide.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated derivatives or substituted thiazoles.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new pharmaceuticals due to its unique structural features.

    Biological Research: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: Its unique chemical properties make it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2,6-difluorophenyl)methyl]-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole share the thiazole ring structure.

    Phenylcarbamoyl Compounds: Similar compounds include various urea derivatives used in medicinal chemistry.

    Difluorophenyl Compounds: Compounds like flumetsulam, which also contain the difluorophenyl group, are used as herbicides.

Uniqueness: N-[(2,6-Difluorophenyl)methyl]-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in other compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H16F2N4O2S

Molecular Weight

402.4 g/mol

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C19H16F2N4O2S/c20-15-7-4-8-16(21)14(15)10-22-17(26)9-13-11-28-19(24-13)25-18(27)23-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,22,26)(H2,23,24,25,27)

InChI Key

VXIVGBHIERXDHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F

Origin of Product

United States

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